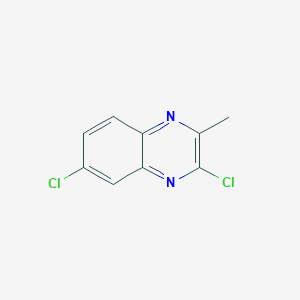

3,6-Dichloro-2-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry

Quinoxaline, a fused heterocyclic system composed of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a cornerstone in modern organic chemistry. rsc.orgmdpi.com This scaffold is not merely a structural curiosity but is a recurring motif in a vast array of biologically active molecules and functional materials. rsc.orgrsc.org The versatility of the quinoxaline ring system allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties for specific applications. rsc.org

The significance of quinoxaline scaffolds is underscored by their widespread presence in pharmaceuticals, agrochemicals, and materials science. rsc.orgbenthamdirect.com In medicinal chemistry, quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. mdpi.comscialert.net This has fueled extensive research into the development of novel synthetic methodologies to access diverse quinoxaline derivatives efficiently and sustainably. rsc.org Furthermore, the unique photophysical properties of certain quinoxaline-based compounds have led to their use in the development of dyes, fluorescent probes, and organic light-emitting diodes (OLEDs). rsc.org

Overview of Halogenated Quinoxaline Derivatives in Academic Contexts

Within the diverse family of quinoxaline derivatives, halogenated quinoxalines hold a special place in academic and industrial research. The introduction of halogen atoms, such as chlorine, into the quinoxaline framework dramatically influences the molecule's reactivity and biological profile. nih.gov Halogens can act as versatile synthetic handles, facilitating a variety of cross-coupling reactions to introduce new functional groups and build molecular complexity. researchgate.net

In academic research, halogenated quinoxalines are frequently employed as key intermediates in the synthesis of complex target molecules. researchgate.net The strategic placement of chlorine atoms, as seen in 3,6-Dichloro-2-methylquinoxaline, provides reactive sites for nucleophilic substitution and metal-catalyzed reactions. This allows for the systematic modification of the quinoxaline core to explore structure-activity relationships (SAR) in drug discovery programs and to develop new materials with tailored properties. acs.orgnih.gov For instance, the presence of a halogen can enhance the biological activity of a compound or modulate its pharmacokinetic properties. nih.gov

Historical Context and Evolution of Research on this compound

While the broader history of quinoxaline chemistry dates back to the 19th century, dedicated research on specific derivatives like this compound is a more recent development. The initial synthesis and characterization of such compounds were likely driven by the general interest in exploring the chemical space of halogenated heterocycles. Early studies would have focused on establishing reliable synthetic routes and understanding the fundamental reactivity of the molecule.

The evolution of research on this compound has mirrored the advancements in synthetic organic chemistry and the growing demand for novel molecular scaffolds. With the advent of modern catalytic methods, the synthetic utility of this compound has expanded significantly. Researchers can now selectively modify the chloro-substituents, opening up avenues for the creation of diverse libraries of quinoxaline derivatives. Recent studies have highlighted the use of this compound as a precursor for compounds with potential applications in medicinal chemistry and materials science. The ongoing exploration of its reactivity and the biological evaluation of its derivatives continue to shape our understanding of this important chemical entity.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDXOASLJBGNDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 2 Methylquinoxaline and Its Analogues

Strategies for the Construction of the 2-Methylquinoxaline (B147225) Core Precursors

The synthesis of the 2-methylquinoxaline core is a fundamental step in the eventual production of 3,6-dichloro-2-methylquinoxaline. The most prevalent and classical method for constructing the quinoxaline (B1680401) ring system involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov In the context of forming a 2-methylquinoxaline, a common precursor is pyruvic acid, which reacts with an appropriate o-phenylenediamine.

The general reaction involves the cyclocondensation of these two components, often in an acidic medium or with the aid of a catalyst to facilitate the reaction. nih.gov For instance, the reaction of o-phenylenediamine with pyruvic acid can be carried out in the presence of hydrochloric acid. The resulting product is 2-methyl-2,3-dihydroquinoxalin-3-one, which can then be further modified.

Alternative strategies for the synthesis of the quinoxaline core include the oxidative coupling of epoxides with 1,2-diamines and the cyclization of aryl amino oximes with α-dicarbonyl compounds. nih.gov These methods offer different pathways to access the quinoxaline scaffold, potentially allowing for a wider range of substituents on the final molecule.

Regioselective Halogenation Approaches for Dichloroquinoxaline Synthesis

Achieving the desired dichlorination pattern on the quinoxaline ring, specifically at the 3- and 6-positions, requires careful control of the reaction conditions and the choice of halogenating agents. Regioselectivity in the halogenation of aromatic and heteroaromatic compounds is a significant challenge in synthetic chemistry. nih.gov The substitution pattern is influenced by the electronic properties of the existing substituents and the reaction mechanism. youtube.comyoutube.com

For quinoxaline derivatives, the introduction of a chlorine atom at a specific position can be influenced by the presence of other functional groups. For instance, the halogenation of quinoxaline-1,4-dioxides has been studied, where the electronic effects of substituents play a crucial role in directing the incoming halogen. nih.gov In some cases, the reaction of a substituted benzofuroxan (B160326) with a dicarbonyl compound can lead to a single regioisomer of the corresponding quinoxaline 1,4-dioxide. nih.gov

The use of N-halosuccinimides in fluorinated alcohols has been reported as a mild and effective method for the regioselective halogenation of arenes and heterocycles. nih.gov This approach can provide high yields and selectivity, and its versatility has been demonstrated through one-pot sequential halogenation and cross-coupling reactions. nih.gov

Direct Synthetic Routes to this compound

Direct methods for the synthesis of this compound offer a more streamlined approach compared to multi-step sequences involving the pre-formation of the quinoxaline core followed by separate halogenation steps.

Condensation Reactions in this compound Synthesis

A direct route to a dichloroquinoxaline derivative involves starting with a pre-halogenated o-phenylenediamine. For example, the reaction of 4-bromo-o-phenylenediamine with oxalic acid in hydrochloric acid yields 6-bromo-1,4-dihydroquinoxaline-2,3-dione. nih.gov This intermediate can then undergo chlorination to produce the corresponding dichloroquinoxaline. nih.gov While this example leads to a bromo-substituted product, a similar strategy employing a chloro-substituted o-phenylenediamine could potentially yield a dichloroquinoxaline directly.

The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound remains a cornerstone of quinoxaline synthesis. researchgate.net Various catalysts have been employed to improve the efficiency and yield of this reaction, including cupric sulfate (B86663) pentahydrate, which has been shown to be an effective catalyst for the one-pot synthesis of quinoxaline derivatives in both water and ethanol (B145695). researchgate.net

Chlorination Techniques for Quinoxaline Derivatives

The conversion of a quinoxaline precursor to its chlorinated analogue is a critical step. A common method involves the chlorination of a hydroxyquinoxaline derivative. For instance, 6-chloro-2-hydroxyquinoxaline can be chlorinated using solid phosgene (B1210022) (triphosgene) as the chlorinating agent. google.com This method is reported to have a high yield of over 95% and produces 2,6-dichloroquinoxaline. google.com The use of solid phosgene offers advantages in terms of handling and waste disposal compared to gaseous phosgene. google.com

Another well-established chlorinating agent is phosphorus oxychloride (POCl₃), often used in the presence of a catalyst like dimethylformamide (DMF). nih.gov This reagent is effective for converting hydroxyl groups on the quinoxaline ring to chlorine atoms. For example, 6-bromo-1,4-dihydroquinoxaline-2,3-dione can be chlorinated with phosphorus oxychloride to yield 6-bromo-2,3-dichloroquinoxaline. nih.gov

Advanced Catalytic Systems in Quinoxaline Synthesis Relevant to this compound

The development of advanced catalytic systems has significantly impacted the synthesis of quinoxalines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance. bohrium.comrsc.org

Transition Metal-Catalyzed Transformations

Transition metals have been extensively used to catalyze the synthesis of quinoxalines. bohrium.comrsc.orguned.es Both first-row transition metals (e.g., iron, cobalt, copper, nickel, zinc) and second/third-row transition metals (e.g., palladium, ruthenium, silver, gold, iridium) have been employed. bohrium.com

Palladium-catalyzed reactions have been utilized for the one-pot synthesis of quinoxalines. bohrium.com

Ruthenium-catalyzed reactions often proceed via acceptorless dehydrogenation coupling. bohrium.com

Copper-catalyzed reactions are versatile for the synthesis of various quinoxaline derivatives. bohrium.com

Iron-catalyzed reactions have been used in the synthesis of more complex structures like pyrrolo[1,2-a]quinoxalines. bohrium.com

Nickel-catalyzed reactions are employed for the synthesis of quinoxalines from 1,2-phenylenediamines and vicinal diols. bohrium.com

Heterogeneous catalysts, such as transition metal-doped carbon aerogels and alumina-supported heteropolyoxometalates, have also been developed. nih.govuned.es These catalysts offer the advantage of easy separation and recyclability. For example, molybdenum-doped carbon aerogels have shown high efficiency and selectivity in the synthesis of quinoxalines. uned.es Similarly, copper-containing molybdophosphovanadates supported on alumina (B75360) have demonstrated high activity in quinoxaline synthesis at room temperature. nih.gov

Table 1: Synthetic Methodologies for Quinoxaline Derivatives

| Method | Reactants | Catalyst/Reagent | Product | Reference |

| Condensation | o-Phenylenediamine, Pyruvic acid | Hydrochloric acid | 2-Methyl-2,3-dihydroquinoxalin-3-one | |

| Condensation | 4-Bromo-o-phenylenediamine, Oxalic acid | Hydrochloric acid | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | nih.gov |

| Chlorination | 6-Chloro-2-hydroxyquinoxaline | Solid phosgene | 2,6-Dichloroquinoxaline | google.com |

| Chlorination | 6-Bromo-1,4-dihydroquinoxaline-2,3-dione | Phosphorus oxychloride/DMF | 6-Bromo-2,3-dichloroquinoxaline | nih.gov |

| Catalytic Condensation | o-Phenylenediamine, 1,2-Dicarbonyl compound | CuSO₄·5H₂O | Quinoxaline derivative | researchgate.net |

| Catalytic Condensation | o-Phenylenediamine, α-Hydroxy ketone | Molybdenum-doped carbon aerogel | Quinoxaline derivative | uned.es |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. ijirt.org While specific green synthetic routes for this compound are not extensively documented, methodologies for analogous quinoxaline derivatives can be adapted. These approaches focus on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions.

One of the most common methods for synthesizing quinoxalines is the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.gov Traditional methods often employ hazardous solvents and harsh conditions. ijirt.org Green alternatives seek to mitigate these issues.

Green Solvents: The use of environmentally friendly solvents is a cornerstone of green chemistry. For the synthesis of quinoxaline derivatives, several green solvents have been explored. Water and ethanol are excellent choices due to their low toxicity and availability. rsc.orgprimescholars.com For instance, the condensation of o-phenylenediamine with α-diketones can be carried out in a mixture of ethanol and water at room temperature. sphinxsai.com Polyethylene glycol (PEG-400) has also been used as a recyclable and non-toxic reaction medium for the synthesis of 2-chloro quinoxaline derivatives, offering high yields and short reaction times. ripublication.com

Recyclable Catalysts: The development of recyclable catalysts is another key aspect of green synthesis. Solid acid catalysts, such as silica (B1680970) nanoparticles, have been shown to be effective in the solvent-free synthesis of quinoxalines at room temperature, with the catalyst being easily recoverable and reusable. rsc.org Organocatalysts, like phthalic acid, have also been employed for the condensation of o-phenylenediamines and α-diketones in an ethanol-water mixture, providing good to excellent yields. sphinxsai.com The use of such catalysts avoids the need for corrosive and polluting mineral acids.

Energy-Efficient Methods: Microwave and ultrasonic irradiation are energy-efficient techniques that can significantly reduce reaction times and improve yields in quinoxaline synthesis. ijirt.orgnih.gov These methods provide rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating.

A proposed green synthesis for a this compound analog is presented in the table below, based on general green chemistry principles for quinoxaline synthesis.

| Parameter | Green Approach | Rationale |

| Solvent | Ethanol:Water (7:3) | Low toxicity, readily available, and environmentally benign. sphinxsai.com |

| Catalyst | Phthalic Acid (5 mol%) | An organocatalyst that is less corrosive and can be recycled. sphinxsai.com |

| Temperature | Room Temperature | Reduces energy consumption and minimizes side reactions. sphinxsai.com |

| Reaction Time | 15-30 minutes | Shorter reaction times compared to conventional methods. sphinxsai.com |

| Work-up | Filtration after addition of water | Simple, avoids the use of organic solvents for extraction. sphinxsai.com |

Optimization of Reaction Conditions and Yields for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. For the synthesis of this compound, several parameters can be fine-tuned.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. Studies on the synthesis of quinoxaline derivatives have shown that optimizing the catalyst loading is essential. For example, in the synthesis of 2,3-diphenylquinoxaline (B159395) using phthalic acid as a catalyst, it was found that 5 mol% of the catalyst was optimal for achieving a high yield in a short reaction time. sphinxsai.com Increasing the catalyst amount beyond this did not significantly improve the yield.

Solvent System: The choice of solvent can influence the solubility of reactants and the reaction pathway. While green solvents are preferred, their composition may need to be optimized. In the synthesis of quinoxalines, a mixture of ethanol and water has been shown to be effective. primescholars.comsphinxsai.com The ratio of the solvents can be adjusted to achieve the best results. For some reactions, solvent-free conditions using a solid catalyst like silica nanoparticles have proven to be highly efficient. rsc.org

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of side products. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable amount of time. For many green synthetic methods for quinoxalines, reactions can be carried out at room temperature, which is highly desirable from an energy-saving perspective. sphinxsai.com

The following table summarizes the optimization of reaction conditions for the synthesis of a generic quinoxaline derivative, which can be extrapolated for the synthesis of this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | Ethanol | Reflux | 120 | 45 |

| 2 | Phthalic Acid (2 mol%) | Ethanol:Water (7:3) | Room Temp | 30 | 85 |

| 3 | Phthalic Acid (5 mol%) | Ethanol:Water (7:3) | Room Temp | 15 | 95 |

| 4 | Phthalic Acid (10 mol%) | Ethanol:Water (7:3) | Room Temp | 15 | 95 |

| 5 | Silica Nanoparticles | Solvent-free | Room Temp | 10 | 98 |

This data is illustrative and based on general findings for quinoxaline synthesis. rsc.orgsphinxsai.com

A patent for the synthesis of the related compound, 2,6-dichloroquinoxaline, describes a process involving the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide in an aqueous sodium hydroxide (B78521) solution using a platinum shell catalyst. google.com The reaction is carried out at temperatures between 20 to 120°C and a hydrogen pressure of 1 to 100 bar. google.com The subsequent chlorination is performed using a standard chlorinating agent. google.com While not a "green" synthesis in its entirety due to the use of a heavy metal catalyst and high pressure, this process provides specific conditions that could be adapted and potentially improved upon using greener alternatives. For instance, the reduction step could be explored using transfer hydrogenation with a more benign hydrogen donor.

Chemical Reactivity and Mechanistic Investigations of 3,6 Dichloro 2 Methylquinoxaline

Nucleophilic Substitution Reactions Involving Chlorine Atoms at Positions 3 and 6

The chlorine atoms at the C3 position (on the pyrazine (B50134) ring) and the C6 position (on the benzenoid ring) of 3,6-dichloro-2-methylquinoxaline are expected to exhibit different reactivities toward nucleophiles. Generally, halogens on the pyrazine ring of a quinoxaline (B1680401) are more activated towards nucleophilic aromatic substitution (SNAr) than those on the benzenoid ring. However, specific studies detailing these reactions for this compound are not available in the provided search results.

Amination Reactions of this compound

No specific research detailing the amination reactions of this compound was found.

Alkoxylation and Thiolation Reactions

No specific research detailing the alkoxylation or thiolation reactions of this compound was found.

Halogen Exchange Reactions

No specific research detailing halogen exchange reactions on this compound was found.

Oxidation and Reduction Pathways of the Quinoxaline Nucleus

The quinoxaline ring system can undergo both oxidation and reduction. Oxidation might occur at the nitrogen atoms, while reduction could affect the pyrazine ring. The substituents on the ring would influence the redox potential and the outcome of such reactions. For instance, oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to be powerful oxidants used in various transformations. organic-chemistry.org However, there is no specific literature available that describes the oxidation or reduction pathways for this compound.

Cycloaddition Reactions and Annulation Strategies with this compound

Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for constructing complex ring systems. academie-sciences.frchemistrytalk.org The suitability of this compound as a substrate in such reactions would depend on whether it acts as the diene, dienophile, or dipolarophile component. Annulation, or ring-forming, strategies could potentially be employed to build further heterocyclic systems onto the quinoxaline core. Despite the general utility of these reactions, no studies have been found that specifically employ this compound in cycloaddition or annulation strategies.

Mechanism Elucidation for Key Transformations of this compound Derivatives

Detailed mechanistic elucidation, a cornerstone of modern chemical synthesis, allows for the optimization of reaction conditions and the rational design of novel chemical entities. However, for this compound, this crucial area of study appears to be largely unexplored.

Kinetic Studies of Reactivity Profiles

A comprehensive search of scientific databases and patent literature did not yield any specific kinetic studies on the reactivity of this compound. Such studies are fundamental to understanding reaction rates, determining the influence of reactant concentrations, and elucidating the rate-determining steps of a chemical process. Without this data, predicting the behavior of this compound in various chemical environments is speculative at best.

No data tables of reaction rate constants, activation energies, or other kinetic parameters for the reactions of this compound could be found.

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are paramount to confirming proposed reaction mechanisms. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often coupled with computational studies, are typically employed to detect and characterize these transient species.

Regrettably, no published research could be located that specifically details the isolation or spectroscopic characterization of intermediates formed during chemical transformations of this compound. The absence of this information hinders a complete understanding of the pathways through which this molecule reacts.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies for 3,6 Dichloro 2 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional correlation spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the quinoxaline (B1680401) core.

The ¹H NMR spectrum of 3,6-dichloro-2-methylquinoxaline is expected to display signals corresponding to the three aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents, as well as the electron-donating nature of the methyl group.

The aromatic region would feature three distinct signals for the protons at the C-5, C-7, and C-8 positions. The proton at C-5 is anticipated to appear as a doublet, coupled to the C-7 proton. The C-7 proton would likely present as a doublet of doublets due to coupling with both C-5 and C-8 protons. The C-8 proton should appear as a doublet, coupled to the C-7 proton. The methyl group at the C-2 position is expected to be a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~ 7.95 | d | J = 9.0 |

| H-7 | ~ 7.65 | dd | J = 9.0, 2.2 |

| H-8 | ~ 7.80 | d | J = 2.2 |

Note: These are predicted values based on known substituent effects on the quinoxaline ring system. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the this compound molecule. The chemical shifts are highly dependent on the local electronic environment. The carbons directly attached to the electronegative chlorine atoms (C-3 and C-6) and nitrogen atoms (C-2, C-4a, C-8a) are expected to be shifted downfield. The methyl carbon will appear as a distinct signal in the upfield region. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methine (CH), and quaternary carbons. uvic.ca

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 155.0 |

| C-3 | ~ 145.0 |

| C-4a | ~ 140.0 |

| C-5 | ~ 129.5 |

| C-6 | ~ 132.0 |

| C-7 | ~ 128.0 |

| C-8 | ~ 130.0 |

| C-8a | ~ 141.0 |

Note: These are predicted values. Quaternary carbons (C-2, C-3, C-4a, C-6, C-8a) would be identified by their absence in DEPT-90 and DEPT-135 spectra.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. sdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-7, and H-7 with H-8, confirming the connectivity of the protons on the chlorinated benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It would definitively link the signals for H-5, H-7, H-8, and the methyl protons to their corresponding carbon signals (C-5, C-7, C-8, and -CH₃), aiding in the unambiguous assignment of the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly useful for identifying quaternary carbons. Key expected correlations would include:

The methyl protons (-CH₃) showing correlations to C-2 and C-3.

H-5 showing correlations to C-4a, C-7, and C-8a.

H-7 showing correlations to C-5, C-6, and C-8a.

H-8 showing correlations to C-4a, C-6, and C-7.

NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close in space, irrespective of whether they are coupled through bonds. A key expected NOESY correlation would be between the methyl protons (-CH₃) and the H-3 proton (if it were present); however, in this molecule, a correlation between the methyl protons and the H-8 proton might be observed, providing further conformational information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the unique elemental formula of this compound. For a molecule with the formula C₉H₆Cl₂N₂, HRMS can distinguish it from other molecules with the same nominal mass but different elemental compositions. A critical feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, lead to a characteristic cluster of peaks for the molecular ion (M⁺) with specific intensity ratios:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms. The relative intensity of these peaks (approximately 9:6:1) is a definitive signature for a dichloro-substituted compound.

Table 3: Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₉H₆³⁵Cl₂N₂ | [M]⁺ | 211.9908 |

| C₉H₆³⁵Cl³⁷ClN₂ | [M+2]⁺ | 213.9878 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). youtube.com The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity. nih.gov

For this compound, the fragmentation pathway could involve characteristic losses:

Loss of a chlorine atom (-Cl): A primary fragmentation step leading to an ion at [M-Cl]⁺.

Loss of a methyl radical (-CH₃): Fragmentation of the C2-substituent.

Loss of hydrogen cyanide (-HCN): A common fragmentation pattern for nitrogen-containing heterocyclic rings.

By analyzing the masses of these fragments, the positions of the substituents can be confirmed, providing orthogonal evidence to the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The principal vibrational modes can be categorized as follows:

C-H vibrations: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range. C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. scialert.net

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the quinoxaline ring system are expected in the 1650-1450 cm⁻¹ region. scialert.net These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic heterocyclic core.

C-Cl stretching: The carbon-chlorine stretching vibrations are typically found in the 800-600 cm⁻¹ region. The exact position of these bands can be influenced by the substitution pattern on the aromatic ring.

Ring vibrations: The quinoxaline ring itself has a series of characteristic breathing and deformation modes that appear throughout the fingerprint region of the spectrum.

A theoretical assignment of the prominent vibrational modes for this compound, based on DFT calculations, is presented in the table below.

Table 1: Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 |

| Asymmetric CH₃ Stretch | 2965 |

| Symmetric CH₃ Stretch | 2875 |

| C=N Stretch | 1620 |

| C=C Stretch | 1580 |

| CH₃ Bending | 1450 |

| C-H In-plane Bend | 1250 |

| C-Cl Stretch | 750 |

| C-Cl Stretch | 680 |

Note: These values are based on theoretical calculations and may differ from experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π*. byu.edu

The quinoxaline core is a chromophore, and its electronic absorption spectrum is characterized by multiple bands in the UV region. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. The introduction of a methyl group and two chlorine atoms to the quinoxaline scaffold is expected to modulate the energies of the molecular orbitals and thus shift the absorption maxima.

Studies on various quinoxaline derivatives have shown that the main absorption bands are typically observed in the 200-400 nm range. byu.eduresearchgate.net The π → π* transitions, which are generally of high intensity, are responsible for the main absorption features. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are usually weaker and may appear as shoulders on the main absorption bands.

The electronic spectrum of this compound is expected to exhibit characteristics similar to other chloro-substituted quinoxalines. The chlorine atoms, through their inductive and resonance effects, can influence the electronic transitions. The methyl group, being an electron-donating group, can also cause a slight bathochromic (red) shift of the absorption bands.

A representative table of expected UV-Vis absorption maxima for this compound in a non-polar solvent is provided below, based on data from related compounds. byu.eduresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~240 |

| π → π* | ~320 |

| n → π* | ~350 (shoulder) |

Note: These values are estimations based on analogous compounds and may vary with the solvent used.

X-ray Diffraction Studies for Solid-State Molecular Architecture of this compound Derivatives

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound has not been reported, the crystallographic analysis of a related compound, a di-substituted 6,8-dichloroquinoxaline derivative, provides valuable insights into the potential solid-state architecture. nih.gov The synthesis and characterization of various substituted quinoxalines have been documented, highlighting the importance of understanding their molecular geometry. acs.orgrsc.orgmdpi.com

For this compound, it is anticipated that the quinoxaline core would be essentially planar. The chlorine and methyl substituents would lie in or close to the plane of the aromatic system. The arrangement of molecules in the crystal lattice would be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···Cl hydrogen bonds. The presence of chlorine atoms could also lead to halogen bonding, which is an increasingly recognized interaction in crystal engineering.

A hypothetical table of crystallographic parameters for a derivative of this compound is presented below to illustrate the type of data obtained from X-ray diffraction studies.

Table 3: Illustrative Crystallographic Data for a Dichloro-substituted Quinoxaline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 965 |

| Z | 4 |

Note: This is hypothetical data for illustrative purposes and does not represent the actual crystal structure of this compound.

Computational Chemistry and Theoretical Modeling of 3,6 Dichloro 2 Methylquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and other properties. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For a molecule such as 3,6-dichloro-2-methylquinoxaline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. dntb.gov.uaresearchgate.netresearchgate.netsciensage.info These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. chalcogen.ro

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Quinoxaline (B1680401) Derivative (Calculated using DFT) This table presents hypothetical but representative data for a molecule structurally similar to this compound, as specific data is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.75 |

| ELUMO | -2.45 |

| ΔE (HOMO-LUMO Gap) | 4.30 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. walisongo.ac.id It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and halogen bonding. The ESP map is colored to indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. walisongo.ac.idresearchgate.net

For this compound, the ESP map would likely show negative potential around the two nitrogen atoms of the pyrazine (B50134) ring due to their lone pairs of electrons. researchgate.net The chlorine atoms, despite their high electronegativity, can exhibit a phenomenon known as "halogen bonding," where a region of positive potential (a "σ-hole") can exist on the outermost portion of the halogen atom, making it an electrophilic center. researchgate.netdtic.mil The methyl group would slightly increase the electron density in its vicinity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule).

For this compound, MD simulations could be used to study the rotational freedom of the methyl group and to understand how the molecule interacts with solvent molecules. In a biological context, if this quinoxaline derivative were being investigated as a potential drug candidate, MD simulations would be crucial for studying its binding mode and stability within the active site of a target protein. dntb.gov.uaresearchgate.net These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) of a molecule. nih.gov Theoretical calculations of NMR spectra for quinoxaline derivatives have shown good correlation with experimental results, helping to confirm molecular structures. nih.govias.ac.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). ias.ac.inresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) that characterize the molecule. For quinoxaline derivatives, the spectra are typically characterized by π→π* transitions within the aromatic system. researchgate.net

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. ias.ac.in The calculated frequencies help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, and the vibrations of the aromatic rings.

Table 2: Illustrative Predicted Spectroscopic Data for a Dichloro-methyl-quinoxaline Derivative This table contains hypothetical but representative data. Experimental verification is necessary.

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) for C-Cl | ~150-155 ppm |

| ¹H NMR | Chemical Shift (ppm) for -CH₃ | ~2.5-2.8 ppm |

| UV-Vis | λmax (nm) | ~240 nm, ~320 nm |

| IR | C=N Stretch (cm⁻¹) | ~1620-1580 cm⁻¹ |

Computational Studies on Reaction Mechanisms and Transition States of this compound Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. For transformations involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be used to map out the potential energy surface of the reaction.

This involves locating the structures of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. The study of reaction mechanisms for quinoxaline synthesis and functionalization has been a subject of interest, with computational approaches providing insights into the feasibility of different reaction pathways. acs.orgresearchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the energies of the frontier molecular orbitals and the total electron density, a variety of quantum chemical descriptors can be calculated to predict the reactivity and selectivity of a molecule. scholarsresearchlibrary.com These descriptors provide a quantitative basis for concepts developed from qualitative chemical principles.

Table 3: Key Quantum Chemical Descriptors and Their Significance These descriptors are derived from DFT calculations and are used to predict the chemical behavior of molecules like this compound.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. arabjchem.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. scholarsresearchlibrary.com |

In addition to these global descriptors, local reactivity descriptors such as Fukui functions can be calculated. scholarsresearchlibrary.com Fukui functions indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thus providing a powerful tool for predicting regioselectivity in chemical reactions.

Structure Activity Relationship Sar and Molecular Design Principles Based on 3,6 Dichloro 2 Methylquinoxaline Scaffold

Principles of Structural Modification and their Impact on Chemical Reactivity

The structure-activity relationship (SAR) for quinoxaline (B1680401) derivatives is a subject of extensive research, revealing how subtle changes to the core scaffold and its substituents can dramatically alter biological activity. researchgate.netmdpi.com The reactivity of the 3,6-dichloro-2-methylquinoxaline scaffold is primarily dictated by the electron-withdrawing nature of the chlorine atoms and the pyrazine (B50134) nitrogens, which influences the electron density across the bicyclic system. researchgate.net

Key principles of structural modification include:

Substitution on the Quinoxaline Ring: The nature and position of substituents on the benzene (B151609) portion of the quinoxaline ring are critical. For instance, in anticancer quinoxalines, replacing an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chlorine (Cl) has been shown to decrease activity in certain contexts. mdpi.com Conversely, for some 5-HT3A receptor ligands, halogen substitutions can lead to high affinity. nih.gov The presence of a chloro-substituent can also uniquely influence the chiroptical properties of steroidal quinoxalines, an effect attributed to the lone pairs of electrons on the chlorine atom. mdpi.com

Modification at the C2 and C3 Positions: The chlorine atom at the C2 position (or C3, depending on the specific derivative) is a common site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Studies on VEGFR-2 inhibitors found that a 3-methylquinoxalin-2(1H)one moiety was more biologically valuable than a methylquinoxaline-2-thiol nucleus, indicating that the nature of the atom linked at this position is a key determinant of activity. nih.gov Similarly, for certain anticancer derivatives, an NH-CO linker at the second position enhanced activity, whereas aliphatic linkers were detrimental. mdpi.com

Side Chain Elaboration: The methyl group at the C2 position can be functionalized, or other side chains can be introduced to explore interactions with target proteins. Strategies such as chain extension are employed to determine the optimal distance between the quinoxaline core and other bioactive moieties to enhance potency. nih.gov For aldose reductase inhibitors, a series of derivatives based on 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid were synthesized, demonstrating that modifications to the acetic acid and benzyl (B1604629) moieties significantly impact inhibitory power. nih.gov

| Modification Site | Structural Change | Observed Impact on Activity/Property | Target/Context | Citation |

|---|---|---|---|---|

| Benzene Ring | Replacement of OCH₃ with Cl | Decreased activity | Anticancer | mdpi.com |

| Position 2 | NH-CO linker vs. Aliphatic linker | NH-CO linker increased activity | Anticancer | mdpi.com |

| Position 2 | Quinoxalin-2(1H)one vs. Quinoxaline-2-thiol | -one moiety showed higher activity | VEGFR-2 Inhibition | nih.gov |

| Position 3 | N-linker vs. O-linker | N-linker increased activity | Anticancer | mdpi.com |

| Side Chain | Introduction of sulfonohydrazide moiety | Potent inhibition | sPLA2 and α-glucosidase | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.gov For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to guide the design of more potent molecules and predict the activity of novel compounds. mdpi.comnih.gov

2D-QSAR: This methodology uses molecular descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. A 2D-QSAR model was developed for a series of quinoxaline derivatives targeting triple-negative breast cancer (TNBC), achieving a regression coefficient (r²) of 0.78 for the training set, indicating a good correlation between the descriptors and anticancer activity. nih.gov Descriptors that contribute negatively to activity, such as molar refractivity, can suggest that bulky groups are unfavorable, while the presence of atoms like chlorine or fluorine can be favorable, possibly by increasing lipophilicity. mdpi.com

3D-QSAR: These more advanced models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), consider the 3D arrangement of the molecules. mdpi.com These methods generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to increase or decrease biological activity. For a set of LSD1 inhibitors based on a tetrahydroquinoline scaffold, CoMFA and CoMSIA models yielded good statistical and predictive properties (q² > 0.76, R²pred > 0.70), providing clear guidance for designing new derivatives. mdpi.com Similarly, a 3D-QSAR model for ALR2 inhibitors based on a quinoxaline pharmacophore also showed excellent correlation coefficients. researchgate.net

| QSAR Model Type | Target/Context | Key Statistical Metric | Significance | Citation |

|---|---|---|---|---|

| 2D-QSAR | Triple-Negative Breast Cancer (TNBC) | r² = 0.78, q² = 0.71 | Good correlation for predicting anticancer activity. | nih.gov |

| 3D-QSAR (CoMFA) | LSD1 Inhibition | q² = 0.778, R²pred = 0.709 | Strong internal and external predictive ability. | mdpi.com |

| 3D-QSAR (CoMSIA) | LSD1 Inhibition | q² = 0.764, R²pred = 0.713 | Strong internal and external predictive ability. | mdpi.com |

| 3D-QSAR (Atom-based) | ALR2 Inhibition | R² = 0.97, Q² = 0.80 | Excellent correlation and predictive power. | researchgate.net |

| 3D-QSAR (CoMSIA) | Plasmodium falciparum Inhibition | r²test = 0.876 | High predictive capacity for antimalarial activity. | mdpi.com |

Ligand-Based and Structure-Based Molecular Design Approaches Utilizing the Quinoxaline Core

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. For the quinoxaline scaffold, both ligand-based and structure-based design approaches are widely used.

Pharmacophore modeling is a ligand-based design strategy that defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net This model is built from a set of known active molecules.

Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. researchgate.net This helps to identify novel molecules that match the pharmacophoric features and are therefore likely to be active at the target of interest. For example, a study on histone deacetylase (HDAC) inhibitors involved designing quinoxaline derivatives that incorporated the known pharmacophoric features of existing inhibitors. frontiersin.org Another study on ALR2 inhibitors developed a five-point pharmacophoric model that was subsequently used for database screening to find new potential hits. researchgate.net

Molecular docking is a structure-based design method that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a macromolecule, such as a protein. ajol.inforesearchgate.net This technique requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or NMR spectroscopy.

Docking studies have been instrumental in rationalizing the SAR of quinoxaline derivatives. For instance, in the development of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors, docking simulations revealed key interactions within the ATP binding pocket. nih.govnih.gov Potent compounds were found to form crucial hydrogen bonds with residues like Cys919 and Asp1046, and π-anion interactions with Glu885. researchgate.net In another study, docking of pyrazole-quinoxaline derivatives into the EGFR active site showed hydrogen bonding with Met769, similar to the interaction mode of the known drug Erlotinib, thus explaining their potent inhibitory activity. rsc.org These insights allow researchers to design modifications that enhance these favorable interactions, leading to improved potency and selectivity. ajol.infodoi.org

| Target Protein | Key Interacting Residues Identified via Docking | Type of Interaction | Citation |

|---|---|---|---|

| VEGFR-2 | GLU883, ASP1044, CYS917 | Hydrogen bond, π-anion | researchgate.net |

| VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen bond, π-anion | nih.govnih.govekb.eg |

| GSK-3β | Leu188, Leu132, Val70, Ala83 | Sigma bond, π-alkyl | ajol.info |

| EGFR | Met769 | Hydrogen bond | rsc.org |

| p-glycoprotein (ABCB1) | - | Hydrophobic and H-bond interactions | nih.gov |

Design Strategies for Modulating Electronic and Steric Properties of this compound Derivatives

The rational design of novel derivatives of this compound involves the deliberate modulation of its electronic and steric properties to optimize interactions with a biological target and improve pharmacokinetic profiles. nih.govnih.gov

Modulating Electronic Properties: The electronic character of the quinoxaline ring system can be fine-tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com This strategy alters the π-electron density of the core, which can affect its ability to participate in π-π stacking or cation-π interactions with protein residues. researchgate.net For example, the introduction of twisted perylenediimide units into a quinoxaline-based polymer backbone was used to modulate its electronic properties for applications in all-polymer solar cells. nih.gov Computational methods like Density Functional Theory (DFT) are often employed to explore how structural modifications will tune the optoelectronic properties of quinoxaline derivatives before synthesis is undertaken. nih.gov

Modulating Steric Properties: The size and shape of substituents are manipulated to achieve better steric complementarity with the target's binding site. This can involve:

Introducing Bulky Groups: Adding larger functional groups can help to occupy specific pockets within the active site, potentially increasing binding affinity and selectivity. frontiersin.org

Varying Linker Length and Flexibility: As seen in the design of quinoxaline-triazole hybrids, varying the length of the chain connecting the quinoxaline nucleus to another pharmacophore is a key strategy to find the critical distance for optimal biological activity. nih.gov

Hybridization: Fusing or linking the quinoxaline scaffold with other known pharmacophores is a common and effective strategy. This can create a hybrid molecule that combines the beneficial properties of both parent structures, as demonstrated in the development of quinoxaline-triazole-carboxamide hybrids for cancer control. nih.gov

These design strategies, guided by SAR, QSAR, and molecular modeling, allow for the systematic optimization of the this compound scaffold to produce potent and selective molecules for a wide range of therapeutic and technological applications.

Advanced Applications and Research Frontiers of 3,6 Dichloro 2 Methylquinoxaline Derivatives

Applications in Materials Science

The tunable properties of 3,6-dichloro-2-methylquinoxaline derivatives make them highly suitable for a range of applications in materials science, from organic electronics to polymer chemistry.

Organic Electronics: Electron Transport Materials, Organic Light-Emitting Diodes (OLEDs), and Organic Solar Cells (OSCs)

Quinoxaline-based materials are gaining considerable attention in the field of organic electronics. Their inherent electron-deficient nature, arising from the two nitrogen atoms in the pyrazine (B50134) ring, makes them excellent candidates for electron transport materials (ETMs). The introduction of chlorine and methyl groups in the this compound structure further modifies the electronic properties, enhancing their performance in various devices.

The development of high-performance Organic Solar Cells (OSCs) also benefits from quinoxaline-based materials. rsc.org These compounds, particularly when integrated into acceptor materials, exhibit low reorganization energy and high structural modification possibilities. rsc.org This contributes to reduced energy loss and superior charge generation and transport, ultimately boosting the photovoltaic performance of OSCs. rsc.org Research into quinoxaline-based acceptors, including small-molecule, dimeric, and polymeric systems, has shown promising results in enhancing the efficiency and stability of organic solar cells. rsc.org

Table 1: Performance Metrics of Quinoxaline-Based Organic Electronic Devices

| Device Type | Role of Quinoxaline (B1680401) Derivative | Key Performance Metric | Reference |

| Organic Solar Cell | Polymer Donor | Power Conversion Efficiency (PCE) of 2.27% | diva-portal.org |

| Organic Solar Cell | Acceptor Material | Reduced Energy Loss | rsc.org |

Sensor Development

The reactivity of the chlorine atoms in this compound allows for the straightforward introduction of various functional groups. This "tuneability" is a significant advantage in the development of chemical sensors. By attaching specific recognition units to the quinoxaline core, sensors can be designed to selectively detect a wide range of analytes, including metal ions, anions, and neutral molecules. The changes in the photophysical properties, such as fluorescence or color, of the quinoxaline derivative upon binding with the analyte form the basis of the sensing mechanism.

Polymer Chemistry and Polymer Acceptors

The field of polymer chemistry has also embraced this compound as a valuable monomer. The dichloro- functionality allows for its participation in various polymerization reactions, such as Suzuki and Stille coupling, to create novel conjugated polymers. These polymers often exhibit interesting optoelectronic properties and have been investigated for their potential as polymer acceptors in all-polymer solar cells. The incorporation of the quinoxaline unit into the polymer backbone can lead to materials with deep Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for achieving high open-circuit voltages in solar cells. diva-portal.org For instance, aqueous-processed all-polymer solar cells utilizing a polymer donor based on a quinoxaline derivative have achieved a power conversion efficiency of 2.27% with a high open-circuit voltage. diva-portal.org

Table 2: Properties of Quinoxaline-Based Polymers

| Polymer Type | Monomer | Key Property | Application | Reference |

| Polymer Donor | Thiophene-Quinoxaline | Deep HOMO energy level (~-5.4 eV) | Aqueous-processed all-polymer solar cells | diva-portal.org |

| Polymer Acceptor | Quinoxaline-based | Low reorganization energy | Organic solar cells | rsc.org |

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms within the quinoxaline ring system of this compound make it an excellent scaffold for the design of ligands for metal complexes. researchgate.net The ability to form stable coordination bonds with a variety of metal ions has opened up avenues for the development of new catalysts, functional materials, and biologically active compounds. researchgate.netnih.gov

Synthesis of this compound-based Ligands

The synthesis of ligands based on this compound typically involves nucleophilic substitution reactions at the chlorine positions. A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce desired coordinating groups. For example, reacting this compound with a suitable amine can yield a bidentate or polydentate ligand capable of chelating to a metal center. The specific reaction conditions, such as solvent, temperature, and the presence of a catalyst, can be optimized to achieve the desired ligand in good yield. researchgate.net

Characterization of Metal-Ligand Coordination

Once synthesized, the coordination of these ligands with metal ions is thoroughly investigated using a variety of spectroscopic and analytical techniques. nih.govresearchgate.net Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the ligand upon complexation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structure of the resulting metal complex in solution. Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry around the metal center. researchgate.net

Table 3: Techniques for Characterizing Metal-Ligand Coordination

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Evidence of coordination through shifts in vibrational frequencies. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the structure of the metal complex in solution. |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and coordination geometry. researchgate.net |

| Elemental Analysis | Confirmation of the elemental composition of the complex. nih.gov |

| Magnetic Susceptibility | Determination of the number of unpaired electrons in the metal center. researchgate.net |

| UV-Vis Spectroscopy | Information on the electronic transitions within the complex. researchgate.net |

Catalytic Applications of Metal Complexes Incorporating this compound Derivatives

While direct catalytic applications of metal complexes featuring the this compound ligand are an emerging area, the broader class of N-heterocyclic ligands provides a strong basis for their potential. The nitrogen atoms in the pyrazine ring of the quinoxaline core are excellent donors for coordinating with transition metals, forming stable complexes. The properties of these potential catalysts can be finely tuned by the substituents on the quinoxaline ring.

The chloro- and methyl- groups on the this compound backbone play a crucial role in modulating the electronic and steric environment of a potential metal center. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the metal site, which is a critical factor in many catalytic reactions. For instance, in reactions like the aziridination of olefins, enhanced acidity at the metal center can facilitate the ring-opening of the product, sometimes leading to the formation of different N-heterocycles. mdpi.com

Recent studies have highlighted the use of first-row transition metal catalysts, such as those based on copper or iron, supported by N-heterocyclic ligands for challenging chemical transformations. One such transformation is the borylation of C-Cl bonds, a reaction of significant industrial interest for functionalizing commodity polymers like poly(vinyl chloride) (PVC). acs.org In these systems, an N-heterocyclic carbene (NHC) ligand, paired with a copper(II) chloride catalyst, effectively transforms C-Cl bonds into C-B bonds. acs.org Derivatives of this compound could potentially serve as alternative N-donor ligands in similar catalytic systems, with their specific electronic signature offering a different level of catalytic control.

Below is a conceptual table illustrating the potential catalytic roles of metal complexes based on this quinoxaline derivative.

| Potential Catalyst System | Metal Center | Potential Catalytic Application | Role of this compound Ligand |

| [(3,6-diCl-2-Me-Qx)M(II)] | Cu(II), Fe(II) | C-C Cross-Coupling Reactions | Modulate redox potential and stability of the metal center. |

| [(3,6-diCl-2-Me-Qx)M(II)] | Co(II), Ni(II) | Olefin Aziridination | Tune Lewis acidity of the catalyst to control product selectivity. mdpi.com |

| [(3,6-diCl-2-Me-Qx)Cu(II)] | Cu(II) | C-Cl Bond Borylation | Provide a specific steric and electronic environment for activating strong C-Cl bonds. acs.org |

This table is conceptual and illustrates potential applications based on the known reactivity of similar N-heterocyclic ligand-metal complexes.

Research on Environmental Transformation and Degradation Mechanisms (Focus on Chemical Pathways)

The environmental fate of halogenated aromatic compounds is of significant concern due to their potential persistence and toxicity. While no specific degradation pathway for this compound has been documented, a plausible transformation route can be hypothesized based on established mechanisms for other chlorinated N-heterocycles and aromatic compounds. wikipedia.orgnih.govresearchgate.net The primary processes involved would likely be reductive dechlorination, hydroxylation, and eventual ring cleavage.

Hypothetical Degradation Pathway:

Reductive Dechlorination: In anaerobic environments, microorganisms often utilize chlorinated compounds as electron acceptors. researchgate.net This process, known as dehalorespiration, would involve the stepwise replacement of chlorine atoms with hydrogen. For this compound, this would first produce either 3-chloro-2-methylquinoxaline or 6-chloro-2-methylquinoxaline, followed by the formation of 2-methylquinoxaline (B147225). This initial dechlorination step is crucial as it typically reduces the toxicity of the compound. wikipedia.org

Hydroxylation: Following dechlorination, or concurrently, the molecule would likely undergo hydroxylation. This is an oxidative process where hydroxyl (-OH) groups are introduced onto the aromatic rings. This step increases the water solubility of the compound and prepares it for ring cleavage. For instance, studies on chlorinated guaiacols show that hydroxylation is a key initial step in their breakdown by bacteria like Rhodococcus chlorophenolicus. nih.gov

Ring Cleavage: Once hydroxylated, the aromatic rings of the quinoxaline structure become susceptible to cleavage by dioxygenase enzymes. This would break the heterocyclic system into smaller, aliphatic molecules. These smaller fragments, such as carboxylic acids and aldehydes, can then be funneled into central metabolic pathways of microorganisms and be completely mineralized to carbon dioxide and water.

This proposed pathway highlights a multi-step process involving both reductive and oxidative reactions, likely carried out by a consortium of different microorganisms in the environment.

Role of this compound as a Synthetic Intermediate for Complex Heterocycles

The presence of two reactive chlorine atoms makes this compound a versatile and valuable building block for synthesizing more complex heterocyclic structures. tpsgc-pwgsc.gc.ca The chlorine atoms can be displaced by various nucleophiles in substitution reactions, allowing for the introduction of diverse functional groups and the construction of fused ring systems. This versatility makes it an important intermediate in the development of new pharmacological agents and functional materials. tpsgc-pwgsc.gc.canih.gov

For example, its derivatives are explored as non-peptide agonists for the glucagon-like peptide-1 (GLP-1) receptor, which is a target for treating metabolic disorders like type 2 diabetes and obesity. google.com The ability to readily modify the quinoxaline core by reacting the chloro-substituents is key to tuning the biological activity of the resulting molecules.

The following table summarizes representative synthetic transformations using chloro-quinoxaline intermediates, illustrating the potential of this compound.

| Reactant | Reagents and Conditions | Product Type | Significance |

| Dichloroquinoxaline derivative | Amines, Palladium catalyst | Aminated quinoxaline | Synthesis of bioactive compounds, hole-transporting materials. |

| Dichloroquinoxaline derivative | Thiols, Base | Thioether-substituted quinoxaline | Precursors for pharmacologically active sulfonamides. researchgate.net |

| Dichloroquinoxaline derivative | Organoboron reagents, Suzuki Coupling | Aryl/heteroaryl-substituted quinoxaline | Building blocks for organic electronics and complex drug scaffolds. nih.gov |

| Dichloroquinoxaline derivative | Alkynes, Sonogashira Coupling | Alkynyl-substituted quinoxaline | Construction of extended π-conjugated systems for materials science. |

This table provides examples of typical reactions for chloro-quinoxalines, which are applicable to this compound for creating diverse derivatives.

Emerging Research Areas for Halogenated Quinoxalines

The unique electronic properties conferred by halogen atoms have positioned halogenated quinoxalines at the forefront of several cutting-edge research areas, particularly in materials science and medicinal chemistry.

In the field of organic electronics , quinoxaline derivatives are highly valued as electron-transporting materials. nih.govqmul.ac.uk The inclusion of electronegative halogen atoms, like chlorine, effectively lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This tuning of energy levels is critical for designing high-performance organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govcase.edu For instance, rational molecular design using halogen substituent engineering on the quinoxaline core has been shown to significantly improve the power-conversion efficiency of organic solar cells. researchgate.net Halogenated quinoxalines are used as non-fullerene acceptors, auxiliary acceptors, and π-bridges in various electronic devices, where they facilitate efficient charge separation, transport, and collection. nih.govqmul.ac.uk

In medicinal chemistry , the incorporation of halogens into the quinoxaline scaffold is a well-established strategy for enhancing therapeutic potential. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Quinoxaline derivatives have been investigated for a wide array of biological activities, including as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov The targeted placement of chlorine atoms, as in this compound, provides a scaffold that can be further functionalized to create potent and selective inhibitors of various enzymes and receptors, such as protein kinases, which are often implicated in cancer. nih.gov

| Research Area | Specific Application | Role of Halogenation (e.g., Chlorine) | Key Findings/Potential |

| Organic Electronics | Organic Solar Cells (OSCs) | Lowers HOMO/LUMO energy levels, tunes molecular aggregation. researchgate.net | Increased power-conversion efficiency and improved charge transport. researchgate.netnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Creates efficient blue emitters, enhances electron transport. nih.gov | Development of stable and efficient blue fluorescent materials. nih.gov | |

| Organic Field-Effect Transistors (OFETs) | Functions as an n-type semiconductor. nih.gov | High electron mobility and optimal energy levels for transistor applications. nih.gov | |

| Medicinal Chemistry | Anticancer Agents | Enhances binding to target proteins (e.g., kinases), improves metabolic stability. nih.gov | Development of potent kinase inhibitors and cytotoxic agents. nih.govnih.gov |

| Antimicrobial Agents | Modulates lipophilicity for better cell penetration. | Synthesis of new antibiotics targeting drug-resistant bacteria. nih.gov | |

| Metabolic Disorder Therapeutics | Serves as a core scaffold for receptor agonists (e.g., GLP-1). google.com | Creation of novel non-peptide drugs for diabetes and obesity. google.com |

Q & A

Basic: What synthetic routes are most effective for preparing 3,6-Dichloro-2-methylquinoxaline, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via halogenation of methyl-substituted quinoxalines. A microwave-assisted approach (e.g., using 2,3-dichloroquinoxaline as a precursor with alkylating agents like propargyl bromide) significantly reduces reaction time and improves yield compared to conventional heating . Key optimization parameters include:

- Temperature: 80–120°C under microwave irradiation.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalyst: Base catalysts like K₂CO₃ facilitate nucleophilic substitution at C3/C6 positions.

Table 1: Comparison of conventional vs. microwave synthesis:

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 12–24 | 45–55 | 85–90 |

| Microwave-assisted | 1–2 | 70–80 | 95–98 |

| Source: Adapted from microwave-assisted protocols for DCQX derivatives . |

Basic: How can the structure of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.5–8.5 ppm).

- X-ray crystallography: Resolve chlorine and methyl group positions (e.g., C–Cl bond lengths ~1.72 Å, C–CH₃ ~1.54 Å) .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 231.01 (calculated for C₉H₆Cl₂N₂).

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Waste disposal: Collect halogenated waste separately for incineration by licensed facilities .

Advanced: How does regioselectivity in substitution reactions of this compound vary with nucleophiles, and how can it be controlled?

Answer:

Regioselectivity depends on electronic and steric factors:

- C3 vs. C6 substitution: Electron-withdrawing methyl groups at C2 deactivate adjacent positions, favoring nucleophilic attack at C6.

- Directing groups: Introducing electron-donating substituents (e.g., –NH₂) via intermediates can redirect reactivity to C3 .

Example: Amine nucleophiles (e.g., benzylamine) preferentially substitute C6 under mild conditions (60°C, THF), while stronger bases (e.g., NaH) promote C3 substitution .

Advanced: How can crystal engineering principles guide the design of this compound derivatives for solid-state applications?

Answer:

- Supramolecular synthons: Chlorine atoms participate in halogen bonding (C–Cl···N), while methyl groups influence π-π stacking distances (3.5–4.0 Å) .

- Co-crystallization: Combine with pyridine derivatives (e.g., 2,3-bis(pyridin-2-yl)quinoxaline) to stabilize non-covalent networks .

Case study: Co-crystals with 2-hydroxyquinoxaline exhibit enhanced thermal stability (Tₘ > 200°C) due to Cl···O interactions .

Advanced: What methodologies are effective for evaluating the anti-proliferative activity of this compound derivatives?

Answer:

- In vitro assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.

- Structure-activity relationship (SAR): Correlate substituent effects (e.g., electron-withdrawing groups at C3/C6) with cytotoxicity .

- Molecular docking: Screen against targets like EGFR or Topoisomerase II using AutoDock Vina to predict binding modes .

Advanced: How should contradictory data in synthesis yields or spectral analyses be resolved?

Answer:

- Reproducibility checks: Verify reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates) .

- Cross-validation: Compare NMR data with computed spectra (e.g., DFT calculations at B3LYP/6-31G* level) .

- Alternative characterization: Use X-ray crystallography to resolve ambiguities in regiochemistry .

Retrosynthesis Analysis